molecular formula C18H15F3N2O4S B028247 Desfluoro Bicalutamide CAS No. 90357-05-4

Desfluoro Bicalutamide

Katalognummer B028247
CAS-Nummer: 90357-05-4
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: GDXNOJUTJPBYEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desfluoro Bicalutamide is a chemical compound with the formula C₁₈H₁₅F₃N₂O₄S . It is related to Bicalutamide, a nonsteroidal, anti-androgen drug used for prostate cancer .


Molecular Structure Analysis

Desfluoro Bicalutamide has a molecular weight of 412.4 g/mol . Its molecular formula is C18H15F3N2O4S . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Desfluoro Bicalutamide has a molecular weight of 412.4 g/mol . Its molecular formula is C18H15F3N2O4S . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Technology

Specific Scientific Field

Pharmaceutical Technology

Summary of the Application

Desfluoro Bicalutamide is used in the development of dosage forms for active pharmaceutical compounds (APIs). The low solubility of APIs is a significant challenge in dosage form development. Desfluoro Bicalutamide is used as an example of a poor water-soluble API .

Methods of Application or Experimental Procedures

Empirical models were developed and analyzed to predict the dissolution of Desfluoro Bicalutamide from solid dispersion with various carriers. Computational experiments were conducted using artificial intelligence tools based on machine learning (AI/ML) with a plethora of techniques including artificial neural networks, decision trees, rule-based systems, and evolutionary computations .

Results or Outcomes

The models developed provided a low prediction error. All crucial variables were selected automatically by AI/ML tools and resulted in reasonably simple and yet predictive models suitable for application in Quality by Design (QbD) approaches .

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

Desfluoro Bicalutamide is used in the potential treatment of prostate cancer. The androgen receptor (AR) is a pivotal target for the treatment of prostate cancer (PC) even when the disease progresses toward androgen-independent or castration-resistant forms .

Methods of Application or Experimental Procedures

A series of 15 Desfluoro Bicalutamide analogues (sulfide, deshydroxy, sulfone, and O-acetylated) were prepared and their antiproliferative activity evaluated against four different human prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap) .

Results or Outcomes

Seven of these compounds displayed remarkable enhancement in anticancer activity across the four PC cell lines. The deshydroxy analogue (16) was the most active compound with IC50 = 6.59–10.86 µM .

Application in Comparative Pharmacology

Specific Scientific Field

Comparative Pharmacology

Summary of the Application

Desfluoro Bicalutamide is used in the study of the pharmacodynamic and pharmacokinetic properties of nonsteroidal antiandrogens (NSAA). It acts as a selective antagonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Methods of Application or Experimental Procedures

The pharmacokinetics of Desfluoro Bicalutamide is studied by observing its absorption, distribution, metabolism, and elimination when taken orally. Its effects on the central nervous system are also studied as it crosses the blood-brain barrier .

Results or Outcomes

Desfluoro Bicalutamide is well-absorbed when taken orally, and it reaches maximal constant levels after 4 to 12 weeks of therapy. It shows extensive plasma protein binding, mainly to albumin .

Application in Clinical Trials

Specific Scientific Field

Clinical Trials

Summary of the Application

Desfluoro Bicalutamide is used in clinical trials for the treatment of metastatic and hormone-sensitive prostate cancer. It is compared with other drugs like rezvilutamide in combination with Androgen Deprivation Therapy (ADT) .

Methods of Application or Experimental Procedures

A randomized, open-label phase 3 clinical trial was conducted where the combination of Desfluoro Bicalutamide with ADT was compared to the combination of rezvilutamide with ADT in patients afflicted with metastatic and hormone-sensitive prostate cancer .

Results or Outcomes

The research findings showed remarkable outcomes for the group treated with rezvilutamide .

Application in Impurity Analysis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Desfluoro Bicalutamide is used in the quantitative study of impurities in Enzalutamide, a drug used for the treatment of castration-resistant prostate cancer .

Methods of Application or Experimental Procedures

The related substances in Enzalutamide were analyzed qualitatively and quantitatively. Four degradation products of Enzalutamide were isolated using semi-preparative liquid chromatography and characterized using nuclear magnetic resonance and mass spectrometry .

Results or Outcomes

The study provided a comprehensive understanding of the impurities in Enzalutamide and their potential impact on the quality and efficacy of the drug .

Application in Breast Cancer Treatment

Specific Scientific Field

Clinical Oncology

Summary of the Application

Desfluoro Bicalutamide is used in clinical trials for the treatment of Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer .

Methods of Application or Experimental Procedures

A phase II trial was conducted to evaluate the efficacy of Bicalutamide in patients with Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer .

Results or Outcomes

The trial showed that a subset of patients with hormone receptor–negative breast cancer, who have androgen receptor (AR) expression, is predicted to respond to antiandrogen therapies .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Desfluoro Bicalutamide . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXNOJUTJPBYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfluoro Bicalutamide

CAS RN

90357-05-4
Record name Desfluoro bicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfluoro bicalutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desfluoro Bicalutamide
Reactant of Route 2
Desfluoro Bicalutamide
Reactant of Route 3
Reactant of Route 3
Desfluoro Bicalutamide
Reactant of Route 4
Desfluoro Bicalutamide
Reactant of Route 5
Desfluoro Bicalutamide
Reactant of Route 6
Reactant of Route 6
Desfluoro Bicalutamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.